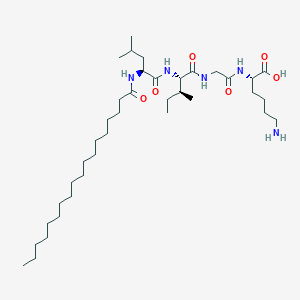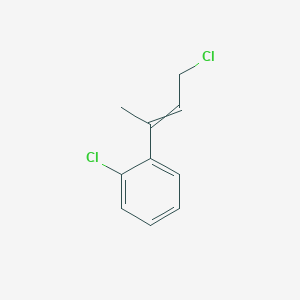
1-Chloro-2-(4-chlorobut-2-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(4-chlorobut-2-en-2-yl)benzene is an organic compound with the molecular formula C10H10Cl2 It is a chlorinated derivative of butenylbenzene, characterized by the presence of two chlorine atoms attached to the benzene ring and the butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-(4-chlorobut-2-en-2-yl)benzene can be synthesized through several methods. One common approach involves the chlorination of 2-(4-chlorobut-2-en-2-yl)benzene. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(4-chlorobut-2-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1-Chloro-2-(4-chlorobut-2-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(4-chlorobut-2-en-2-yl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-(prop-1-en-2-yl)benzene
- 2-Butene, 1-chloro-
- 1-Chloro-2-butene
Uniqueness
1-Chloro-2-(4-chlorobut-2-en-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity in substitution, oxidation, and reduction reactions, making it valuable for specific applications in research and industry .
Properties
CAS No. |
648425-32-5 |
|---|---|
Molecular Formula |
C10H10Cl2 |
Molecular Weight |
201.09 g/mol |
IUPAC Name |
1-chloro-2-(4-chlorobut-2-en-2-yl)benzene |
InChI |
InChI=1S/C10H10Cl2/c1-8(6-7-11)9-4-2-3-5-10(9)12/h2-6H,7H2,1H3 |
InChI Key |
LZCXAIILTZMUNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCl)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide](/img/structure/B12587912.png)
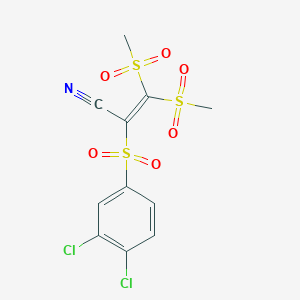
![3-Buten-2-one, 3-[(3-fluorophenyl)hydroxymethyl]-](/img/structure/B12587918.png)
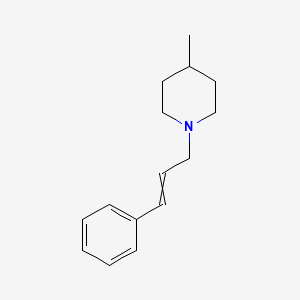

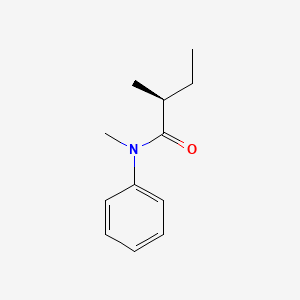
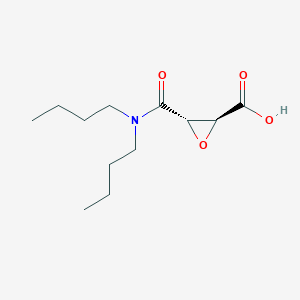
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]-](/img/structure/B12587953.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]-](/img/structure/B12587960.png)
![(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12587971.png)
![Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]-](/img/structure/B12587974.png)

